

solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

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An In-depth Technical Guide to the Solubility of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**, a key intermediate in medicinal chemistry and organic synthesis.^[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delineates the theoretical principles governing its solubility, presents its expected solubility profile in various organic solvents, and furnishes a detailed experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.

Introduction: The Significance of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a bi-aryl organic compound featuring a pyridine ring substituted with a bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.^[1] Its molecular structure offers a unique combination of functionalities,

making it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals targeting cancer and infectious diseases.^[1]

The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., in crystallization and chromatography), and the ability to formulate for biological screening. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**.

Physicochemical & Structural Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₈ BrNO	^{[1][2][3]}
Molecular Weight	~262.1 g/mol	^{[1][2][3]}
Appearance	Solid at room temperature, often a crystalline material described as light brown to yellow.	^[1]
Melting Point	84-86 °C	^{[1][2][3]}
Boiling Point	~379.6 °C (Predicted)	^{[1][2]}
Density	~1.490 g/cm ³ (Predicted)	^{[1][2]}
pKa	~3.54 (Predicted)	^{[2][4]}
log P	3.32 (Predicted)	^[1]

Structural Analysis and Intermolecular Forces

The molecule's structure dictates its interaction with solvent molecules.

Caption: Molecular structure of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**.

- **Polar Moieties:** The pyridine nitrogen atom and the carbonyl group (C=O) of the aldehyde are polar, capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.
- **Nonpolar Regions:** The two aromatic rings (bromophenyl and pyridine) constitute a large, nonpolar surface area, predisposing the molecule to London dispersion forces.
- **Lipophilicity:** The predicted octanol-water partition coefficient (log P) of 3.32 indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones. [\[1\]](#)

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[\[5\]](#)[\[6\]](#)[\[7\]](#) It posits that substances with similar polarities and intermolecular forces are more likely to be miscible.

- **Polar Solvents** (e.g., Methanol, Ethanol): These solvents can interact with the polar aldehyde and pyridine groups. Protic polar solvents can also hydrogen-bond with the nitrogen and oxygen atoms.
- **Aprotic Polar Solvents** (e.g., Dichloromethane, Ethyl Acetate): These solvents can effectively solvate the molecule via dipole-dipole interactions without the complexities of hydrogen bonding.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): These solvents will primarily interact with the large aromatic portions of the molecule through London dispersion forces.

Given the molecule's mixed polarity, it is expected to exhibit favorable solubility in a range of polar aprotic and moderately polar protic solvents, with limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Qualitative Solubility Profile

While quantitative data is scarce in public literature, a qualitative assessment based on structural analogs and chemical principles can be made. The compound is expected to be

soluble in several common organic solvents.[1]

Solvent Class	Example Solvents	Expected Solubility	Rationale
Halogenated	Dichloromethane (DCM), Chloroform	Soluble	The polarity is well-matched to engage in dipole-dipole interactions with the solute.
Esters	Ethyl Acetate (EtOAc)	Soluble	A moderately polar aprotic solvent capable of solvating both polar and nonpolar regions of the molecule.
Alcohols	Methanol (MeOH), Ethanol (EtOH)	Soluble	Polar protic solvents that can interact with the polar functional groups. Solubility may decrease with longer alkyl chains (e.g., butanol).
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderately Soluble	Lower polarity than esters and alcohols, but still capable of solvating the molecule.
Aromatic	Toluene, Benzene	Slightly to Moderately Soluble	Primarily interacts via dispersion forces with the aromatic rings.
Highly Nonpolar	Hexane, Heptane	Slightly Soluble to Insoluble	Insufficient polarity to effectively solvate the polar pyridine and aldehyde groups.
Aqueous	Water	Limited to Insoluble	The large, hydrophobic bromophenyl group

significantly limits
water solubility.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[5]

Materials and Equipment

- **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** (solute)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Scintillation vials or test tubes with screw caps
- Thermostatic shaker bath or incubator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

Caption: Workflow for experimental solubility determination via the shake-flask method.

- **Preparation:** Add an excess amount of solid **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to ensure undissolved solid remains after equilibration, confirming saturation.
- **Equilibration:** Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[5]

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.
- **Dilution:** Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration within the linear range of the analytical instrument.
- **Quantification:** Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validating System & Trustworthiness

- **Visual Confirmation:** Always visually inspect for undissolved solid before sampling to confirm saturation.
- **Time to Equilibrium:** Run a preliminary experiment with samples taken at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes, verifying that equilibrium has been reached.
- **Reproducibility:** Perform each measurement in triplicate to ensure the precision and reliability of the results.

Safety Precautions

- Handle **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** in a well-ventilated area or fume hood.^{[8][9]}
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^{[8][10]}

- Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.^{[8][9][10]}

Conclusion

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a moderately lipophilic compound with both polar and nonpolar structural features. This duality governs its solubility, making it readily soluble in common polar aprotic solvents like dichloromethane and ethyl acetate, as well as polar protic solvents like methanol. Its solubility is limited in highly nonpolar (hexane) and highly polar (water) media. For precise quantitative applications, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent system of interest, enabling the optimization of its use in research and development.

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- To cite this document: BenchChem. [solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273808#solubility-of-4-3-bromophenyl-3-pyridinecarboxaldehyde-in-organic-solvents>]

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